![molecular formula C16H20ClNO B592086 (R)-De(trifluoromethyl) Fluoxetine Hydrochloride CAS No. 1212215-97-8](/img/structure/B592086.png)
(R)-De(trifluoromethyl) Fluoxetine Hydrochloride
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Description
“®-De(trifluoromethyl) Fluoxetine Hydrochloride” is a hydrochloride obtained by the reaction of ®-fluoxetine with one equivalent of hydrochloric acid . It has a role as an antidepressant and a serotonin uptake inhibitor . It is a potent and selective serotonin reuptake inhibitor, and it has been synthesized in six steps, with a 50% overall yield and 99% ee .
Synthesis Analysis
The synthesis of “®-De(trifluoromethyl) Fluoxetine Hydrochloride” has been described in several papers. A practical route for the synthesis of ®-fluoxetine·HCl (ee =96%) in 56% overall yield was described . The key intermediate ®-3-chloro-1-phenyl-1-propanol was obtained by the asymmetric reduction of prochiral 3-chloropropiophenone using in-situ generated oxazaborolidine catalyst derived from (S)- α, α -diphenylprolinol .
Molecular Structure Analysis
The molecular structure of “®-De(trifluoromethyl) Fluoxetine Hydrochloride” is C16H20ClNO . It is an N-methyl-3-phenyl-3- [4- (trifluoromethyl)phenoxy]propan-1-amine that has R configuration .
Scientific Research Applications
Neurology Research Chemicals
®-De(trifluoromethyl) Fluoxetine Hydrochloride: is utilized as a reference standard in neurology research chemicals and analytical standards. It’s particularly used in the study of neurotransmission, nociception, and various neurological disorders such as Alzheimer’s, Parkinson’s, and schizophrenia .
Molecular Pharmacology
The compound serves as a model for understanding the molecular pharmacology of the serotonergic system. It helps in elucidating the interaction of serotonin with membrane transporters in the body, which is crucial for mood regulation, appetite, sleep, memory, and learning .
Proteomics Research
This chemical is also a valuable biochemical for proteomics research. It aids in the study of protein expression and function, which is fundamental for understanding various diseases and developing new therapeutic strategies .
Organo-Fluorine Chemistry
The trifluoromethyl group in this compound makes it a subject of interest in organo-fluorine chemistry. Its unique properties due to the presence of fluorine atoms are explored for applications in medicines, electronics, agrochemicals, and catalysis .
Serotonin Transporter Binding
The compound has been used to study the dose- and time-dependent binding activity of the brain serotonin transporter. This research is significant for the development of drugs that target the serotonin transporter for therapeutic purposes .
properties
IUPAC Name |
(3R)-N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H/t16-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKKVGMPUCUOE-PKLMIRHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-De(trifluoromethyl) Fluoxetine Hydrochloride | |
CAS RN |
82248-59-7 |
Source
|
Record name | Atomoxetine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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